molecular formula C12H10ClNO B12950498 3-Chloro-4-(4-methoxyphenyl)pyridine

3-Chloro-4-(4-methoxyphenyl)pyridine

Cat. No.: B12950498
M. Wt: 219.66 g/mol
InChI Key: LTOHRABHTMGTCA-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-methoxyphenyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a chlorine atom at the 3-position and a 4-methoxyphenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Chloro-4-(4-methoxyphenyl)pyridine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. In this case, 4-methoxyphenylboronic acid is coupled with 3-chloropyridine under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(4-methoxyphenyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form different functional groups.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the chlorine atom in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the methoxy group.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the pyridine ring.

Major Products Formed

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Products include aldehydes or carboxylic acids derived from the methoxy group.

    Reduction: Products include partially or fully reduced pyridine derivatives.

Scientific Research Applications

3-Chloro-4-(4-methoxyphenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(4-methoxyphenyl)pyridine depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxyphenyl group can enhance its binding affinity and specificity for certain molecular targets, while the chlorine atom can influence its metabolic stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(4-methoxyphenyl)pyridine is unique due to the presence of both the chlorine atom and the methoxyphenyl group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

3-chloro-4-(4-methoxyphenyl)pyridine

InChI

InChI=1S/C12H10ClNO/c1-15-10-4-2-9(3-5-10)11-6-7-14-8-12(11)13/h2-8H,1H3

InChI Key

LTOHRABHTMGTCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NC=C2)Cl

Origin of Product

United States

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